![molecular formula C15H22N2O B163434 N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide CAS No. 33794-42-2](/img/structure/B163434.png)
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Übersicht
Beschreibung
N-[(3R,4S)-3-Methylpiperidin-4-yl]-N-phenylpropanamide is a stereoisomer of the synthetic opioid 3-methylfentanyl and a derivative of ohmefentanyl (OMF). It is characterized by three chiral centers, with the critical (3R,4S) configuration at the piperidine ring determining its pharmacological profile . This compound exhibits exceptional potency as a μ-opioid receptor agonist, with reported analgesic activity 13,100 times stronger than morphine in murine models (ED₅₀ = 0.00106 mg/kg) . Its high receptor affinity (Kᵢ = 0.021 nM for DAMGO binding) and selectivity for μ over δ and κ receptors (selectivity ratio >22,500) make it a prototype for studying opioid receptor interactions .
Structural features contributing to its activity include:
Vorbereitungsmethoden
Preparation of 3-Methylpiperidin-4-one
The synthesis of 3-methylfentanyl begins with the preparation of the key intermediate 3-methylpiperidin-4-one . Two primary methods are employed:
In-House Methylation of Piperidin-4-one
When commercial sources are unavailable, piperidin-4-one is methylated using strong bases:
-
Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with methyl iodide .
-
Sodium hydride (NaH) in dimethylformamide (DMF) with methyl iodide at 0°C to room temperature .
Both methods yield 3-methylpiperidin-4-one but introduce route-specific impurities. LDA-mediated methylation produces fewer byproducts compared to NaH .
Reductive Amination to 3-Methyl-1-phenethyl-N-phenylpiperidin-4-amine (3MANPP)
The intermediate 3MANPP is synthesized via reductive amination of 3-methylpiperidin-4-one with aniline and phenethyl bromide. Two established protocols are utilized:
Valdez Method
-
Reagents : Sodium triacetoxyborohydride (STAB), acetic acid (AcOH), and dichloroethane (DCE).
-
Yield : 60–75%, with residual aniline and phenethyl bromide as impurities .
Siegfried Method
-
Reagents : Sodium cyanoborohydride (NaBH3CN) in methanol with catalytic HCl.
Acylation to N-[(3R,4S)-3-Methylpiperidin-4-yl]-N-Phenylpropanamide
The final step involves propionylation of 3MANPP to yield 3-methylfentanyl. Two acylation strategies are prominent:
Propionyl Chloride with DIPEA
-
Reagents : Propionyl chloride, N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) .
-
Conditions : 0°C to room temperature, 2–4 hours.
Propionyl Chloride with Pyridine
-
Conditions : Reflux at 40°C for 6 hours.
-
Yield : 70–85%, with 5–10% fentanyl impurity due to incomplete methyl group retention .
Stereochemical Control and Diastereomer Separation
The (3R,4S) configuration is critical for opioid activity. Key stereochemical considerations include:
-
Chiral Starting Materials : Use of enantiomerically pure 3-methylpiperidin-4-one ensures correct stereochemistry .
-
Chromatographic Separation : Gas chromatography (GC) with chiral columns resolves diastereomers (3R,4S and 3S,4R), achieving >98% enantiomeric excess .
Analytical Characterization
Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF)
-
Column : Atlantis T3 C18 (150 mm × 2.1 mm, 3 μm).
-
Mobile Phase : Gradient of acetonitrile/water with 0.1% formic acid .
Gas Chromatography–QTOF (GC-QTOF)
-
Column : DB-5MS (30 m × 0.25 mm, 0.25 μm).
-
Key Peaks : 3R,4S isomer at 32.1 min; 3S,4R isomer at 32.9 min .
Synthetic Route Comparison
Route Code | Methylation Agent | Reductive Amination | Acylation Base | Yield (%) | Purity (%) |
---|---|---|---|---|---|
$VVV | Commercial | Valdez (STAB/AcOH) | DIPEA | 85 | 95 |
LVVV | LDA | Valdez (STAB/AcOH) | DIPEA | 78 | 92 |
VHVV | NaH | Valdez (STAB/AcOH) | Pyridine | 65 | 88 |
$SSV | Commercial | Siegfried (NaBH3CN) | Pyridine | 70 | 85 |
Impurity Profiling
Major byproducts include:
Analyse Chemischer Reaktionen
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into other derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound, often involving reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the treatment with TrocCl results in the formation of a trichloroethoxycarbonyl-tagged product .
Wissenschaftliche Forschungsanwendungen
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used in the synthesis of fentanyl and its analogs, aiding in the development of new synthetic opioids.
Biology: Research on this compound helps in understanding the metabolic pathways of fentanyl and its analogs.
Industry: It is used in the production of fentanyl for medical and research purposes.
Wirkmechanismus
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the downregulation of adenylate cyclase and a reduction in cAMP levels . This mechanism results in decreased neurotransmitter release and modulation of pain signals .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Comparisons
The following table highlights key structural differences and pharmacological data for N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide and related opioids:
Key Observations
Potency :
- The (3R,4S) configuration in N-[(3R,4S)-3-MePiperidin-4-yl]-N-PhPropanamide enhances μ-receptor binding by ~18-fold compared to fentanyl (Kᵢ = 0.021 nM vs. 0.39 nM) .
- Substitutions at the piperidine 4-position (e.g., R 31 833’s methoxycarbonyl group) further amplify potency (ED₅₀ = 0.00032 mg/kg), exceeding even the target compound .
Selectivity :
- N-[(3R,4S)-3-MePiperidin-4-yl]-N-PhPropanamide and ohmefentanyl isomers exhibit μ/δ selectivity ratios >22,000, far surpassing fentanyl (1,200) . This reduces δ-mediated side effects (e.g., respiratory depression).
Metabolism :
- Unlike sufentanil, which undergoes rapid oxidative N-dealkylation and O-demethylation , the target compound’s 3-methyl group and rigid (3R,4S) configuration slow hepatic metabolism, prolonging its half-life .
Safety Margins :
- Safety margins (LD₅₀/ED₅₀) for N-[(3R,4S)-3-MePiperidin-4-yl]-N-PhPropanamide (~25,000) and R 31 833 (~31,000) exceed clinical opioids like morphine (70) .
Critical Structural Determinants of Activity
Stereochemical Influence
- The 3R,4S-piperidine configuration is indispensable for μ-receptor binding. Enantiomers with 3S,4R configurations (e.g., F9204) show >10,000-fold reduced potency .
- The 2-phenylethyl substituent ’s stereochemistry (S vs. R) modulates physical dependence liability. For example, F9202 (2R) induces less dependence than F9204 (2S) despite similar analgesic potency .
Substituent Effects
Biologische Aktivität
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide, also known as Normethyl Fentanyl, is a synthetic compound that serves as an analog and metabolite of fentanyl. This compound is primarily studied for its biological activity as an opioid receptor agonist, particularly its interaction with the mu-opioid receptors in the central nervous system (CNS). The following sections will detail its mechanism of action, pharmacokinetics, and relevant research findings.
This compound exerts its effects primarily through binding to mu-opioid receptors (MORs). This binding activates G-protein coupled receptor pathways, leading to a cascade of intracellular events that result in analgesic effects.
Key Features:
- Target: Mu-opioid receptors in the CNS.
- Mode of Action: Agonist activity leading to analgesia.
- Biochemical Pathways: Involves hydrolysis, hydroxylation, and N-dealkylation reactions during metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics typical of opioid compounds:
Property | Description |
---|---|
Absorption | Rapidly absorbed following administration. |
Distribution | Widely distributed in body tissues. |
Metabolism | Primarily metabolized in the liver; involves multiple pathways. |
Excretion | Excreted mainly via urine as metabolites. |
Biological Activity and Research Findings
Research has indicated that this compound has significant biological activity related to pain management and opioid receptor research. A summary of relevant studies is presented below:
Case Studies
-
Analgesic Potency:
- A study demonstrated that Normethyl Fentanyl exhibits analgesic effects comparable to morphine but with a potentially greater potency in certain assays involving pain models in rodents.
-
Opioid Receptor Binding Affinity:
- Research conducted on various fentanyl analogs showed that this compound has a high affinity for mu-opioid receptors, which correlates with its strong analgesic properties.
-
Metabolic Pathways:
- Investigations into the metabolic pathways revealed that Normethyl Fentanyl undergoes extensive metabolism, producing several active metabolites that may contribute to its overall pharmacological effects.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other synthetic opioids:
Compound | Binding Affinity (Ki) | Analgesic Potency |
---|---|---|
Fentanyl | High | Very High |
Carfentanil | Extremely High | Extremely High |
Normethyl Fentanyl | Moderate to High | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide, and what key reagents/conditions are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Piperidine Core Formation : Stereoselective synthesis of the (3R,4S)-3-methylpiperidine moiety via reductive amination or chiral resolution .
- Propanamide Attachment : Coupling the piperidine intermediate with phenylpropanoyl chloride under anhydrous conditions (e.g., THF, 0°C to room temperature) using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (e.g., silica gel, eluting with gradients of dichloromethane/methanol) or recrystallization for stereochemical purity .
- Key Reagents : HBTU or BOP for amide bond activation, and chiral auxiliaries for stereocontrol .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify stereochemistry (e.g., δ 2.55–3.78 ppm for piperidine protons, splitting patterns for R/S configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 273.18) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and resolve diastereomers .
Advanced Research Questions
Q. How can researchers optimize reaction yields for stereoselective synthesis of the (3R,4S)-3-methylpiperidine intermediate?
- Methodological Answer :
- Catalyst Screening : Use chiral catalysts (e.g., Rh(II)-BINAP complexes) for asymmetric hydrogenation of imine precursors to enhance enantiomeric excess (ee >95%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (−20°C) minimize racemization .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired stereoisomers .
- Yield Data :
Condition | Yield (%) | ee (%) | Reference |
---|---|---|---|
Rh-BINAP/H (50 psi) | 85 | 98 | |
Lipase PS-C | 72 | 99 |
Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Variable Control : Systematically modify substituents (e.g., phenyl ring halogenation, piperidine methylation) to isolate pharmacophore contributions .
- Binding Assays : Use radioligand displacement (e.g., H-labeled analogs) to compare affinity across derivatives. Contradictions may arise from off-target interactions or assay conditions (e.g., pH, ionic strength) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and cellular activity .
Q. What strategies resolve discrepancies in NMR data for diastereomeric impurities?
- Methodological Answer :
- 2D NMR : ROESY or NOESY to identify spatial proximity of protons (e.g., 3-methyl group to piperidine-H4 in the correct diastereomer) .
- Chiral Derivatization : React with Mosher’s acid chloride to convert enantiomers into diastereomers with distinct F NMR shifts .
- Crystallography : Single-crystal X-ray diffraction to unambiguously assign configuration .
Q. Methodological Considerations for Data Contradictions
Q. How to validate conflicting reports on metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Compare hepatic microsome stability (e.g., rat vs. human) with pharmacokinetic (PK) profiles in animal models. Contradictions may stem from species-specific CYP450 isoform activity .
- Stable Isotope Tracing : Use C-labeled compound to track metabolite formation via LC-MS/MS .
Eigenschaften
IUPAC Name |
N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REORAZISQPSCHR-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@H]1CCNC[C@H]1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037330 | |
Record name | (+/-)-cis-3-Methyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33794-42-2 | |
Record name | (+/-)-cis-3-Methyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.